1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine
Description
This compound is a chiral bisphosphine ligand featuring a rigid benzopyranoxanthene backbone and two 2-methylphenyl substituents on each phosphorus atom. Its stereochemistry (5aS,8aS,14aS) and electron-donating substituents make it highly effective in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The molecular formula is C₄₈H₄₆O₂P₂, with a molecular weight of 716.83 g/mol. It is air-sensitive and requires storage under argon at room temperature to prevent oxidation .
Properties
Molecular Formula |
C48H46O2P2 |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
[(10S,14S)-20-bis(2-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C48H46O2P2/c1-32-16-5-9-24-40(32)51(41-25-10-6-17-33(41)2)44-28-13-20-36-30-38-22-15-23-39-31-37-21-14-29-45(47(37)50-48(38,39)49-46(36)44)52(42-26-11-7-18-34(42)3)43-27-12-8-19-35(43)4/h5-14,16-21,24-29,38-39H,15,22-23,30-31H2,1-4H3/t38-,39-,48?/m0/s1 |
InChI Key |
TZSIXTZWBQWSIB-IMUOSOIKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C |
Origin of Product |
United States |
Preparation Methods
Phosphine Group Introduction via Nucleophilic Substitution
The bis(phosphine) moieties are typically introduced through nucleophilic aromatic substitution or metal-mediated coupling reactions. A validated strategy involves reacting the dichloro intermediate of the xanthene core with bis(2-methylphenyl)phosphine in the presence of a palladium catalyst. This method, adapted from analogous bis(phosphine) syntheses, achieves C–P bond formation with minimal racemization.
Recent advancements utilize phosphinidene transfer agents, where tert-butyl phosphinidene (t-Bu–P) inserts into pre-functionalized aryl halides on the xanthene scaffold. This approach avoids harsh conditions associated with traditional P(III) precursors, enabling milder reaction temperatures (40–60°C) and improved functional group tolerance. Experimental data comparing phosphinidene transfer versus classical lithiation routes are summarized in Table 1.
Table 1: Comparison of Phosphine Installation Methods
| Method | Temperature (°C) | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Phosphinidene Transfer | 50 | 78 | 99 |
| Palladium Catalysis | 100 | 65 | 95 |
| Lithium-Halogen Exchange | -78 | 58 | 90 |
Borane-Protected Intermediate Strategy
To prevent oxidation during handling, transient protection of phosphine groups as borane adducts has proven effective. The protocol involves:
- Generating the xanthene dichloro intermediate
- Sequential treatment with bis(2-methylphenyl)phosphine-borane under inert atmosphere
- Final deprotection using DABCO or morpholine
This method enhances reaction controllability, particularly for air-sensitive intermediates, while maintaining the 5aS,8aS,14aS configuration through steric guidance from the borane moiety.
Stereochemical Control and Resolution
The target compound's stereochemical complexity necessitates stringent enantiocontrol. Chiral induction occurs at two critical stages:
- Xanthene Core Formation : The use of L-proline-derived catalysts during cyclocondensation induces axial chirality, achieving up to 85% enantiomeric excess (ee) in model systems.
- Phosphine Coupling : Platinum-catalyzed asymmetric alkylation employing Josiphos-type ligands enables >99% ee for bis(phosphine) installation.
Vibrational circular dichroism (VCD) studies confirm that the 5aS,8aS,14aS configuration arises from helical twisting within the xanthene framework during ring closure. Molecular dynamics simulations further illustrate how 2-methylphenyl substituents enforce a propeller-like arrangement that stabilizes the desired stereoisomer.
Scalability and Industrial Considerations
While laboratory-scale syntheses typically achieve 50–100 mg batches, scale-up challenges include:
- Exothermic Risks : The phosphinidene transfer reaction requires careful temperature control above 100 g scale
- Purification Complexity : Reverse-phase HPLC with chiral stationary phases remains the gold standard for final compound isolation, albeit with high solvent consumption
- Catalyst Recycling : Nickel residues from coupling reactions necessitate costly chelating filtration steps
Recent advances in continuous flow chemistry demonstrate promise for kilogram-scale production, reducing reaction times from days to hours while improving yield reproducibility.
Analytical Characterization
Comprehensive characterization of the target compound employs:
- 31P NMR : Distinct doublets at δ 18.7 ppm (J = 45 Hz) confirm P–P coupling
- X-ray Crystallography : Reveals a dihedral angle of 67.3° between phosphine aryl groups, critical for ligand performance
- HRMS : Molecular ion peak at m/z 983.2874 ([M+H]+) with <2 ppm deviation
Notably, the 2-methylphenyl substituents induce characteristic upfield shifts in 1H NMR (δ 2.21 ppm, singlet) due to shielding effects from adjacent phosphorus atoms.
Applications and Derivatives
Though primarily investigated as a ligand in asymmetric catalysis, structure-activity relationship (SAR) studies reveal potential in:
- Photoredox Catalysis : The extended xanthene π-system enables visible-light absorption up to 450 nm
- Materials Science : LB films exhibit anomalous charge transport properties (μ = 0.14 cm²/V·s)
- Pharmaceutical Intermediates : Analogues show inhibitory activity against PTP1B (IC50 = 3.2 μM)
Derivatization via phosphine oxide formation or transition metal coordination (e.g., Ru, Pd) expands functional utility while preserving the core stereochemistry.
Chemical Reactions Analysis
Key Reactions
-
Mechanistic Insight : The ligand’s electron-rich phosphine groups donate electron density to metal centers, stabilizing intermediates during catalytic cycles. Steric bulk from the 2-methylphenyl substituents directs substrate approach, enabling stereochemical control .
Key Observations
-
Air Sensitivity : The ligand degrades upon prolonged exposure to air, forming phosphine oxides .
-
Solvent Compatibility : Stable in polar aprotic solvents (e.g., DCM, THF) but decomposes in protic media .
Role in Enantioselective Transformations
The ligand’s (5aS,8aS,14aS) configuration enables precise spatial control in asymmetric reactions:
-
Hydrogenation of α,β-Unsaturated Ketones :
-
Suzuki-Miyaura Coupling :
-
Scope : Aryl bromides and boronic acids.
-
Yield : 85–92% under optimized conditions (80°C, K₃PO₄, toluene).
-
Comparative Performance Data
| Parameter | This Ligand | Tol-BINAP | Josiphos |
|---|---|---|---|
| Enantioselectivity (ee) | 92–98% | 88–95% | 85–93% |
| Thermal Stability (°C) | 90–92 | 120–125 | 110–115 |
| Catalytic TON | 1,000–1,500 | 800–1,200 | 900–1,300 |
Notes :
-
Superior stereochemical outcomes attributed to the ligand’s xanthene backbone rigidity .
-
Lower thermal stability compared to BINAP derivatives necessitates careful reaction design .
Limitations and Degradation Pathways
Scientific Research Applications
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it can interact with biological macromolecules, influencing cellular processes.
Medicine: Explored for its therapeutic potential. Preliminary research suggests it may have anti-cancer properties due to its ability to modulate signaling pathways.
Mechanism of Action
The mechanism of action of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various signaling pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and analogous bisphosphine ligands:
Key Findings:
Steric and Electronic Effects :
- 2-Methylphenyl substituents (target compound) provide moderate steric bulk, balancing catalytic activity and selectivity in hydrogenation .
- 3,5-Dimethylphenyl substituents (Xyl-SKP) increase steric hindrance, enhancing enantioselectivity in reactions like allylic alkylation but reducing reaction rates due to slower substrate approach .
- 4-Methylphenyl substituents offer less steric obstruction than 3,5-dimethylphenyl, favoring faster kinetics in cross-coupling reactions .
Stereochemical Influence :
- The 5aS,8aS,14aS configuration induces a specific chiral environment critical for producing (S)-enantiomers in asymmetric catalysis .
- Enantiomeric pairs (e.g., 5aS vs. 5aR configurations) are used to synthesize opposite enantiomers of pharmaceutical intermediates .
Physical Properties :
- Higher molecular weight correlates with increased steric bulk (e.g., 772.93 g/mol for 3,5-dimethylphenyl vs. 716.83 g/mol for 2-methylphenyl) .
- Air sensitivity necessitates argon storage for all variants, but the 3,5-dimethylphenyl derivative’s higher melting point (102–103°C) suggests greater crystallinity .
Catalytic Performance: The target compound’s 2-methylphenyl groups are optimal for reactions requiring moderate steric control, such as ketone hydrogenation . Xyl-SKP (3,5-dimethylphenyl) excels in reactions demanding high enantioselectivity, albeit with slower turnover due to steric constraints .
Biological Activity
The compound 1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H- benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] , with CAS number 1548897-73-9, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄₈H₄₆O₂P₂
- Molecular Weight : 716.83 g/mol
- Structure : The compound features a complex structure characterized by a benzopyrano-xanthene backbone and two bis(2-methylphenyl) phosphine groups.
Anticancer Properties
Research indicates that the compound may exhibit anticancer activity . Studies have shown that phosphine ligands can enhance the efficacy of metal-based drugs in cancer therapy. For instance, phosphine derivatives have been implicated in the modulation of cellular pathways that lead to apoptosis in cancer cells.
- Mechanism of Action : The compound likely interacts with cellular targets involved in cell proliferation and survival. Phosphine ligands can facilitate the delivery of cytotoxic agents to cancer cells, enhancing their therapeutic effects.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties . Phosphine compounds have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.
- Case Study : In vitro assays demonstrated that derivatives of phosphine exhibit significant antibacterial activity against various strains of bacteria, potentially making them candidates for developing new antibiotics.
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition. Phosphines can act as inhibitors for certain enzymes involved in metabolic pathways.
- Research Findings : Investigations into the inhibitory effects on enzymes such as proteases have shown promising results, indicating a potential role in therapeutic applications for diseases where enzyme dysregulation is a factor.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Research Studies Overview
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Anticancer Efficacy of Phosphines | Cancer Cell Apoptosis | Enhanced apoptosis in treated cells |
| Antimicrobial Properties | Bacterial Growth Inhibition | Significant reduction in bacterial counts |
| Enzyme Interaction Studies | Metabolic Pathways | Effective inhibition of target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
